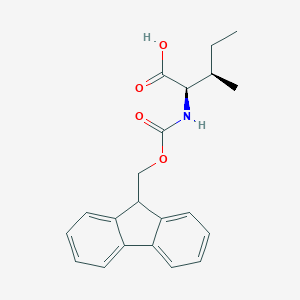

Fmoc-D-Isoleucine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-BFUOFWGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-83-9 |

Source

|

| Record name | Fmoc-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Isoleucine: Properties, Protocols, and Applications

Fmoc-D-isoleucine is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, drug development, and biotechnology.[1] As a non-natural, chiral building block, its incorporation into peptide sequences offers unique advantages, primarily enhancing stability against enzymatic degradation and modulating biological activity.[2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, systematically named N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a white crystalline powder.[1][3] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, which can be readily removed under mild basic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][4]

Quantitative data and key physical properties are summarized in the table below for ease of reference.

| Property | Value | References |

| Synonyms | Fmoc-D-Ile-OH, N-α-Fmoc-D-isoleucine, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid | [1][3] |

| CAS Number | 143688-83-9 | [1][2][3] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 353.4 g/mol | [1][2][3][5] |

| Appearance | White to off-white solid/powder | [1][3][5] |

| Melting Point | 146 - 150 °C | [3] |

| Optical Rotation | [a]D25 = +10 ±1° (c=1 in DMF) | [3] |

| Purity | ≥98% (HPLC), >98.5% (Chiral HPLC) | [1][3] |

| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in water; insoluble in ethanol and ether. | [2][5][6][7] |

| Storage Conditions | 0 - 8 °C, -20°C for long-term powder storage | [1][3][5] |

Key Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its use in peptide synthesis, including the critical deprotection step and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard manual steps for incorporating an this compound residue into a growing peptide chain on a solid support (resin).

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% piperidine in DMF (v/v)

-

Washing Solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or TFA/TIS/water (95:2.5:2.5)

Methodology:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF for at least 1 hour.[8]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by adding 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh aliquot of the deprotection solution for 10-15 minutes.[9]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of this compound and a slightly lower equivalence of the coupling reagent (e.g., HATU) in DMF. Add 8-10 equivalents of a base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[8]

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[4]

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide under vacuum.

Fmoc Deprotection Protocol

This protocol details the specific step of removing the Fmoc protecting group, which is crucial for elongating the peptide chain.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Alternatives like 4-methylpiperidine (4-MP) can also be used.[10]

-

DMF for washing

Methodology:

-

Initial Treatment: Add the 20% piperidine in DMF solution to the peptidyl-resin (e.g., 5 mL for a 0.1 mmol synthesis scale).[9]

-

Agitation: Gently agitate the resin slurry for 1-3 minutes. This initial, short treatment removes a significant portion of the Fmoc groups.[9]

-

Drain: Drain the deprotection solution from the reaction vessel.

-

Second Treatment: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

-

Main Deprotection: Agitate the slurry for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the reagent and wash the resin thoroughly with DMF (at least 3-5 times) to completely remove piperidine and byproducts. The completion of this wash is critical to prevent side reactions in the subsequent coupling step.

HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the synthesized peptide. A standard reverse-phase method is described below.

Materials:

-

Crude or purified peptide sample

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Diluent: 50% ACN in water

Methodology:

-

Sample Preparation: Dissolve a small amount of the peptide (approx. 1 mg/mL) in the diluent.[11]

-

System Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 254 nm.[11] The Fmoc group itself has a strong absorbance around 265 nm, which is useful for monitoring deprotection efficiency.

-

Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities or deletion sequences.

Applications in Research and Drug Development

The inclusion of D-amino acids like D-isoleucine is a key strategy in modern peptide-based drug design.

-

Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases in biological systems, which significantly increases their in-vivo half-life and bioavailability.[2]

-

Modulation of Secondary Structure: The D-configuration can disrupt or induce specific secondary structures like β-turns or disrupt α-helices, which can be used to fine-tune the peptide's conformation for improved receptor binding and selectivity.[2]

-

Drug Development: this compound is a building block for synthesizing therapeutic peptides, including antimicrobial peptides (AMPs), enzyme inhibitors, and neuropeptide analogs, where stability and specific stereochemistry are crucial for efficacy.[1][2]

-

Peptide Libraries: It is used to generate diverse peptide libraries for high-throughput screening in drug discovery programs.[1]

Safety and Handling

This compound is intended for laboratory research use only.[12] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory safety practices should be observed.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[12][13]

-

Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area.

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[12]

-

Storage: Store in a cool, dry place, typically refrigerated at 2-8°C for short-term and -20°C for long-term storage to maintain stability.[5][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Fmoc-D-Ile-OH Novabiochem 143688-83-9 [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reverse Phase Chromatography Separation of Fmoc DL Isoleucine Enantiomers-Hanking Instrument & Equipment [en.shhanking.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Fmoc- D -Ile-OH = 96.0 HPLC 143688-83-9 [sigmaaldrich.com]

- 14. fishersci.be [fishersci.be]

- 15. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]

Fmoc-D-Isoleucine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine), a critical chiral amino acid derivative indispensable for modern solid-phase peptide synthesis (SPPS). The document details its molecular structure, physicochemical properties, and primary applications, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental protocols for its use in SPPS are provided, alongside safety and handling guidelines. This guide is intended to be a valuable resource for professionals in peptide chemistry, drug discovery, and biochemical research, facilitating the effective utilization of this compound in their work.

Introduction

This compound is a non-natural, chiral amino acid derivative that serves as a fundamental building block in the synthesis of peptides and proteins. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino functionality of D-isoleucine allows for its controlled and sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the isoleucine residue is of particular importance in drug development, as it can confer enhanced proteolytic resistance, modulate secondary structures, and improve the bioavailability of peptide-based therapeutics.[3] This guide offers a detailed examination of this compound, from its fundamental properties to its practical application in the laboratory.

Molecular Structure and Properties

This compound is characterized by the presence of the bulky, base-labile Fmoc group, the D-isoleucine core, and a free carboxylic acid group available for peptide bond formation.[4]

Molecular Formula and Structure

-

IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid[1][8]

-

Synonyms: Fmoc-D-Ile-OH, N-α-Fmoc-D-Isoleucine[4][1][2][7][8]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 353.41 g/mol | [5][6][8] |

| Appearance | White to off-white solid/powder | [1][7][8][9] |

| Melting Point | 143-152 °C | [5][7][10] |

| Optical Rotation | [a]D25 = +10 ±1° (c=1 in DMF) | [10] |

| Solubility | Soluble in DMF, DMSO, NMP. | [3][11] |

| Purity | Typically >98.5% (HPLC) | [1][8][10] |

Spectroscopic Data

A Certificate of Analysis for a representative batch of this compound reported that the ¹H NMR spectrum was consistent with its chemical structure.[9] Detailed NMR studies can differentiate between isoleucine and allo-isoleucine stereoisomers by analyzing the chemical shifts and coupling constants of the signals from the proton and carbon at the α-stereocenter.[12][13]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[14]

Synthesis of this compound

While commercially available, a general two-step method for the synthesis of Fmoc-protected amino acids involves the formation of a stable dicyclohexylammonium (DCHA)-amino acid salt, followed by a reaction with an Fmoc-donating reagent like Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild alkaline conditions. This method is reported to produce high-purity, oligomer-free Fmoc amino acids.

Step 1: Formation of D-Isoleucine DCHA Salt

-

Dissolve D-isoleucine in acetone.

-

Add an equimolar amount of dicyclohexylamine.

-

Stir the mixture at room temperature for 4-5 hours to form the crystalline DCHA-amino acid salt.

-

Isolate the salt by filtration and dry.

Step 2: Fmoc Protection

-

Dissolve the D-Isoleucine DCHA salt in a mixture of water and acetonitrile.

-

Adjust the pH to approximately 8 with a 10% sodium carbonate solution.

-

Cool the solution to 0-5 °C.

-

Add a solution of Fmoc-OSu in acetonitrile dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 2-3 with 5% potassium bisulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution and water, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and crystallize the product from a suitable solvent system (e.g., dichloromethane and n-hexane).

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a standard manual protocol for the incorporation of this compound into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[2][15]

-

Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[2]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.[15]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[15]

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

5. Cycle Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product.

Visualization of SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

-

General Handling: Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid creating dust. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C for long-term storage.[8][9][10][16]

-

First Aid:

This substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[4] However, standard laboratory precautions should always be observed.

Conclusion

This compound is a high-value amino acid derivative that is essential for advanced peptide synthesis.[3] Its ability to be incorporated into peptide sequences via the robust and mild Fmoc-SPPS methodology makes it a vital tool in drug discovery and biotechnology.[1] The inclusion of a D-amino acid can significantly enhance the therapeutic properties of peptides, making this compound an indispensable reagent for researchers aiming to develop novel peptide-based drugs with improved stability and efficacy.[4][3] Proper understanding of its properties and handling, along with optimized synthesis protocols, will ensure its successful application in the laboratory.

References

- 1. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.be [fishersci.be]

- 6. peptideweb.com [peptideweb.com]

- 7. This compound, CAS No. 143688-83-9 - iChemical [ichemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. file.leyan.com [file.leyan.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Synthesis and Purification of Fmoc-D-Isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Isoleucine, a critical building block in solid-phase peptide synthesis (SPPS). The methodologies detailed herein are compiled from established protocols, offering a practical resource for obtaining high-purity this compound for research and development applications.

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (this compound) is a derivative of the non-proteinogenic amino acid D-isoleucine, where the alpha-amino group is protected by the base-labile Fmoc group. This strategic protection is fundamental to the Fmoc/tBu strategy in SPPS, enabling the stepwise assembly of peptide chains with high efficiency and purity. The incorporation of D-amino acids like D-isoleucine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating secondary structure, and improving the pharmacokinetic profiles of peptide-based therapeutics.

This document outlines the prevalent methods for the synthesis of this compound, focusing on the reaction of D-isoleucine with Fmoc-OSu and Fmoc-Cl. Furthermore, it details robust purification protocols, including recrystallization and preparative high-performance liquid chromatography (HPLC), to ensure the final product meets the stringent purity requirements for peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting D-isoleucine with an activated Fmoc derivative in the presence of a base. The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Synthesis via Fmoc-OSu (Recommended Method)

The use of Fmoc-OSu is generally preferred due to its stability and lower propensity for side reactions, such as the formation of Fmoc-β-alanine, which can complicate purification.

Reaction Scheme:

Caption: Synthesis of this compound using Fmoc-OSu.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve D-isoleucine (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the D-isoleucine is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x volume) to remove any unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Synthesis via Fmoc-Cl

While Fmoc-Cl is a more reactive agent, its use requires careful control of the reaction conditions to avoid the formation of dipeptide impurities.

Reaction Scheme:

Caption: Synthesis of this compound using Fmoc-Cl.

Experimental Protocol:

-

Dissolution: Suspend D-isoleucine (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-Cl: Cool the suspension in an ice bath and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether.

-

Acidify the aqueous phase with 1 M HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification of this compound

Purification is a critical step to ensure the high purity of this compound required for SPPS. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is an effective method for purifying this compound on a larger scale. A patent describes a process utilizing an ethanol/water solvent system.[1]

Purification Workflow:

Caption: Purification of this compound by Recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).[1] The crude product is added to the solvent and heated to 60-80 °C with stirring until fully dissolved.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to induce crystallization.[2]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.[1]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Preparative HPLC

For smaller scales or when very high purity is required, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Gradient: A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.

-

Detection: UV detection at 254 nm or 265 nm is suitable for the Fmoc group.

-

Fraction Collection: Collect the fractions containing the pure product.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Data Presentation

The following tables summarize typical quantitative data for this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Typical Value | Reference |

| Synthesis Method | Reaction with Fmoc-OSu or Fmoc-Cl | |

| Typical Yield | > 85% | |

| Molecular Formula | C₂₁H₂₃NO₄ | [3] |

| Molecular Weight | 353.4 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 146 - 150 °C | [4] |

| Optical Rotation | [α]D²⁵ = +10 ± 1° (c=1 in DMF) | [4] |

Table 2: Purity and Analytical Data

| Parameter | Typical Value | Reference |

| Purity (HPLC) | ≥ 98% | [3] |

| Storage Conditions | 2-8 °C, desiccated | |

| Solubility | Soluble in DMF, DMSO, and methanol |

Conclusion

The synthesis and purification of this compound are well-established processes crucial for the advancement of peptide-based drug discovery and development. The methodologies presented in this guide, particularly the use of Fmoc-OSu for synthesis followed by recrystallization or preparative HPLC for purification, provide a reliable pathway to obtaining high-purity material. Adherence to these detailed protocols will enable researchers and scientists to confidently produce this compound suitable for the most demanding applications in solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Isoleucine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine) powder, a crucial building block in solid-phase peptide synthesis (SPPS).[1][2] Understanding these properties is paramount for its proper handling, storage, and application in the development of peptide-based therapeutics and other advanced biochemical research.[1][2]

Summary of Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound powder.

| Property | Value |

| CAS Number | 143688-83-9[3][4] |

| Molecular Formula | C₂₁H₂₃NO₄[3][4][5] |

| Molecular Weight | 353.41 g/mol [3][5] |

| Appearance | White to off-white powder or solid[2][3][4][5] |

| Melting Point | 143 - 152 °C[3][4][6] |

| Density | ~1.2 g/cm³[3][6] |

| Optical Rotation | [α]D²⁵ = +10 ±1° (c=1 in DMF)[4] |

| Purity (by HPLC) | ≥ 98%[4] |

Detailed Physical Characteristics

Appearance and Color

This compound is consistently described as a white to off-white, fine crystalline powder.[2][3][4][5] This visual characteristic is a primary indicator of material purity, with significant color deviations potentially suggesting the presence of impurities or degradation.

Melting Point

The melting point of this compound is reported within a range of 143-152°C.[3][4][6] A sharp melting range is indicative of high purity, whereas a broad melting range may suggest the presence of impurities, which can depress and widen the melting point.[7] Differential Scanning Calorimetry (DSC) is a modern technique used to precisely measure this thermal transition.

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and other applications. Due to its hydrophobic nature, special solvent selection is often necessary.[1]

-

High Solubility: It is soluble in highly polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1] It is also soluble in acidic and alkaline salt solutions.[8]

-

Slight Solubility: The compound is slightly soluble in water.[8]

-

Insolubility: this compound is reported to be insoluble in ethanol and ether.[8]

For peptide synthesis, it is typically dissolved in solvents like DMF.

Crystalline Structure and Purity

The solid-state form of this compound is a fine crystalline powder. The crystallinity and phase purity can be assessed using Powder X-ray Diffraction (PXRD), which provides a unique "fingerprint" based on the material's crystal lattice.[9] Purity is typically quantified by High-Performance Liquid Chromatography (HPLC), with common specifications being ≥ 98%.[4]

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of this compound. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting, crystallization, and other thermal events.[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting range of a solid crystalline substance.[12][13]

Methodology:

-

Sample Preparation: Ensure the this compound powder is completely dry.[14] A small amount of the powder is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[14] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[14][15]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[14]

-

Heating and Observation:

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded melting range provides an indication of purity.[7]

-

Solubility Assessment

This protocol provides a general framework for determining the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents to test, including water, polar organic solvents (e.g., DMF, DMSO, ethanol), and non-polar organic solvents (e.g., ether).[1][8]

-

Sample Preparation: Weigh a small, precise amount of this compound powder (e.g., 1-5 mg) into a clear vial.

-

Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments (e.g., 0.1 mL).

-

Dissolution: After each addition, vortex or sonicate the mixture for a set period to facilitate dissolution. Visually inspect the solution against a dark background to check for any undissolved particles.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Slightly Soluble: If a significant portion dissolves but some particles remain.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantification (Optional): For a quantitative measurement, continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity.

References

- 1. chempep.com [chempep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, CAS No. 143688-83-9 - iChemical [ichemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:143688-83-9 | Chemsrc [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Page loading... [guidechem.com]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Core Differences Between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine, two critical stereoisomers used in peptide synthesis and pharmaceutical development. This document details their fundamental properties, differential applications, and the experimental methodologies used to characterize and distinguish them.

Introduction: The Significance of Stereochemistry in Peptide Science

Isoleucine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers. In the context of peptide synthesis utilizing the prevalent fluorenylmethoxycarbonyl (Fmoc) protection strategy, the most relevant of these are the enantiomers Fmoc-L-Isoleucine and this compound. Fmoc-L-Isoleucine is the naturally occurring isomer and a fundamental building block for synthesizing peptides that mimic endogenous proteins and peptides.[1] Conversely, this compound is a non-natural amino acid derivative whose incorporation into peptide sequences offers strategic advantages, most notably enhanced stability against enzymatic degradation.[2][3] This guide will explore the profound impact of this single stereochemical difference on the physical, chemical, and biological properties of these molecules and the peptides derived from them.

Core Physicochemical and Structural Differences

The fundamental difference between this compound and Fmoc-L-Isoleucine lies in their three-dimensional structure. They are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle variation gives rise to distinct macroscopic properties.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative differences between the two isomers.

| Property | This compound | Fmoc-L-Isoleucine |

| Synonyms | Fmoc-D-Ile-OH, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid | Fmoc-L-Ile-OH, Fmoc-(2S,3S)-2-amino-3-methylpentanoic acid |

| CAS Number | 143688-83-9[4] | 71989-23-6[5] |

| Molecular Formula | C₂₁H₂₃NO₄[4] | C₂₁H₂₃NO₄[5] |

| Molecular Weight | 353.41 g/mol [4] | 353.41 g/mol [5] |

| Appearance | White to off-white powder/crystals | White to off-white powder/crystals |

| Melting Point | 146 - 150 °C | 145 - 147 °C[5] |

| Optical Rotation | [α]D²⁵ = +10 ±1° (c=1 in DMF) | [α]D²⁰ = -12 ±1° (c=1 in DMF)[5] |

| Solubility | DMSO: ~100 mg/mL (requires sonication)[6] DMF/NMP: Generally soluble, common solvents for SPPS[7] | DMF: ~100 mg/mL (requires sonication)[8] Methanol: Soluble (may show faint turbidity)[5] |

| Relative Cost | Higher | Lower |

| Natural Abundance | Non-natural | Natural |

| PubChem CID | 6992517[9] | 2724629[10] |

Applications in Peptide Synthesis and Drug Development

The choice between incorporating Fmoc-L-Isoleucine or this compound into a peptide sequence is a critical strategic decision in drug design and development, driven by the desired properties of the final peptide.

Fmoc-L-Isoleucine: The Building Block of Nature

Fmoc-L-Isoleucine is the default choice for synthesizing peptides intended to replicate or interact with natural biological systems. Its applications include:

-

Synthesis of Endogenous Peptides: For producing peptides such as hormones, neurotransmitters, and enzymes that are identical to their naturally occurring counterparts.

-

Structure-Activity Relationship (SAR) Studies: As a baseline for understanding the biological activity of a peptide before introducing modifications.

-

Recombinant Protein Production: Utilized in biotechnological applications for creating proteins with natural folding and function.

This compound: Engineering for Stability and Novelty

The incorporation of this compound is a powerful tool for peptide engineering, offering several advantages:

-

Enhanced Proteolytic Resistance: Peptides containing D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]

-

Modulation of Secondary Structure: The introduction of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns or altered helical conformations, which can influence receptor binding and biological activity.

-

Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids can exhibit improved oral bioavailability and overall pharmacokinetic profiles.[3]

-

Development of Novel Therapeutics: Used in the design of antimicrobial peptides, enzyme inhibitors, and neuropeptide analogs with enhanced stability and potency.[2][3]

Figure 1. Logical relationship between Fmoc-L-Isoleucine and this compound.

Experimental Protocols for Differentiation and Characterization

A variety of analytical techniques can be employed to differentiate between this compound and Fmoc-L-Isoleucine and to characterize peptides containing these isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying enantiomers.

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as cellulose or amylose derivatives.

-

Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of acetonitrile and water with an acidic additive like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 254 nm or 265 nm is suitable due to the strong absorbance of the Fmoc group.

-

Procedure: a. Prepare a standard solution of both this compound and Fmoc-L-Isoleucine in the mobile phase. b. Inject the standards individually to determine their respective retention times. c. Inject a mixture of the two to confirm baseline separation. d. Analyze the unknown sample under the same conditions to identify and quantify the enantiomers present.

NMR Spectroscopy

While ¹H NMR spectra of enantiomers in an achiral solvent are identical, differences in chemical shifts can be observed for diastereomeric derivatives or in the presence of a chiral solvating agent. More subtly, the NMR of diastereomers (e.g., a peptide containing L-amino acids and one D-Isoleucine vs. the all-L peptide) will show distinct chemical shifts. For Fmoc-L-isoleucine, characteristic proton signals can be observed, and a comparison with the spectrum of this compound under identical conditions would reveal their identical nature in an achiral environment.[1][11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. The crystal structure of N-(9-fluorenylmethoxycarbonyl)-L-isoleucine has been reported, confirming its (2S,3S) configuration.[10] A comparative analysis with the crystal structure of this compound would reveal the mirror-image relationship in their solid-state conformations and packing.

Protease Stability Assay

This assay directly measures the functional consequence of incorporating a D-amino acid into a peptide.

Methodology:

-

Peptide Synthesis: Synthesize two versions of a target peptide: one containing L-Isoleucine and the other containing D-Isoleucine at the same position. A common protease for this assay is trypsin, which cleaves at the C-terminus of lysine and arginine residues. The isoleucine residue should be placed at a position other than the cleavage site to assess general stability.

-

Incubation: Incubate each peptide at a known concentration (e.g., 0.2 mM) with a protease solution (e.g., trypsin) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.[13]

-

Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction, typically by adding an acid like TFA.[13]

-

Quantification: Analyze the quenched samples by reverse-phase HPLC. The amount of remaining full-length peptide is quantified by measuring the area of its corresponding peak in the chromatogram.

-

Data Analysis: Plot the percentage of remaining peptide against time for both the L- and D-isoleucine-containing peptides. The peptide with D-Isoleucine is expected to show significantly slower degradation.

Figure 2. Workflow for a comparative protease stability assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the impact of D-amino acid incorporation on the secondary structure of a peptide.[14]

Methodology:

-

Sample Preparation: Prepare solutions of the L- and D-isoleucine-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the micromolar range (e.g., 100 µM).[14]

-

Blank Measurement: Record a CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectra of both peptide solutions in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.[14]

-

Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

-

Analysis: Compare the spectra. A random coil peptide will have a strong negative band around 200 nm. An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. The differences between the spectra of the two peptides will reveal the conformational changes induced by the D-isoleucine substitution.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Both this compound and Fmoc-L-Isoleucine are utilized within the same general SPPS framework. The core of this process is the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Figure 3. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The distinction between this compound and Fmoc-L-Isoleucine transcends simple stereochemistry, representing a fundamental choice in peptide design with significant consequences for the final product's biological performance. While Fmoc-L-Isoleucine remains the cornerstone for mimicking natural peptides, the strategic incorporation of this compound provides a robust method for enhancing metabolic stability and creating novel therapeutic candidates. A thorough understanding of their distinct properties and the analytical methods to characterize them is essential for researchers in the fields of peptide chemistry, pharmacology, and drug development.

References

- 1. Fmoc-Ile-OH(71989-23-6) 1H NMR spectrum [chemicalbook.com]

- 2. neb.com [neb.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. chemscene.com [chemscene.com]

- 5. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FMOC-D-allo-Isoleucine | C21H23NO4 | CID 6992517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as powerful tools and therapeutic agents. The ability to chemically construct these complex molecules with high fidelity is paramount, a feat largely made possible by the strategic use of protecting groups. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the linchpin of solid-phase peptide synthesis (SPPS), offering a mild, efficient, and versatile methodology. This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group, detailing its chemical principles, practical applications, and the experimental protocols that underpin its success.

The Fundamental Role of Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide bonds between amino acids.[1] Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] To ensure the formation of the desired peptide sequence and prevent unwanted side reactions such as self-polymerization, it is essential to temporarily block the reactive groups that are not intended to participate in the coupling reaction.[1][2] This is the fundamental role of protecting groups.

The Fmoc group is a temporary protecting group for the α-amino group of an amino acid.[2][3] Its defining characteristic is its lability under mild basic conditions, while remaining stable to acidic conditions.[2][4] This orthogonality is the key to its widespread adoption, as it allows for the selective deprotection of the α-amino group at each step of peptide elongation without affecting the acid-labile protecting groups typically used for the amino acid side chains.[2]

Chemical Properties and Mechanism of Action of the Fmoc Group

The structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is central to its function.[2][]

Key Chemical Properties:

-

Base Lability: The most critical property of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6]

-

Acid Stability: The Fmoc group is resistant to the acidic conditions used for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[1][2]

-

UV Absorbance: The fluorenyl ring system exhibits strong UV absorbance around 300 nm.[2] This property is invaluable for real-time monitoring of the deprotection step during automated SPPS, allowing for the quantification of the released dibenzofulvene-piperidine adduct and ensuring the reaction has gone to completion.[2][4]

Mechanism of Deprotection:

The removal of the Fmoc group proceeds via a β-elimination mechanism.[7][]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][7]

-

β-Elimination: This proton abstraction leads to the elimination of the fluorenyl group as dibenzofulvene.[7]

-

Decarboxylation: The resulting unstable carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free α-amino group of the peptide chain.[]

-

Scavenging: The highly reactive dibenzofulvene byproduct is trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[1][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is the cornerstone of the most widely used SPPS strategy, known as the Fmoc/tBu approach.[9] This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the permanent protection of amino acid side chains.[2][]

The cyclical nature of Fmoc-SPPS involves a series of repeated steps:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the solid support.

-

Washing: Removal of excess deprotection reagent and the dibenzofulvene-piperidine adduct.

-

Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.

-

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]

Caption: The cyclical workflow of Fmoc-based SPPS.

Advantages and Disadvantages of the Fmoc Strategy

The prevalence of the Fmoc strategy in modern peptide synthesis is due to its numerous advantages over the older Boc/Bzl strategy, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[][11]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | Mildly basic conditions (e.g., 20% piperidine in DMF)[12] | Moderately strong acid (e.g., neat TFA)[11] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[2] | Strong acid-labile (e.g., Bzl)[] |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong, hazardous acid (e.g., liquid HF)[1] |

| Orthogonality | High orthogonality between Nα and side-chain deprotection[2] | Lower orthogonality, potential for side-chain deprotection during Nα-deprotection[1] |

| Automation | Highly suitable for automation due to mild conditions and UV monitoring[13] | Requires specialized equipment resistant to strong acids[9] |

| Compatibility | Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[1][13] | Harsher conditions can degrade sensitive modifications[1] |

| Aggregation | Can be more prone to aggregation in difficult sequences[9] | Acidic deprotection protonates the N-terminus, reducing aggregation[9] |

| Cost | Fmoc-amino acids can be more expensive, but overall process can be cost-effective[] | Boc-amino acids are generally less expensive[11] |

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides) into a fritted reaction vessel.[14][15]

-

Wash the resin with DMF (3 x 5 mL).[16]

-

Swell the resin in DMF for at least 30 minutes to an hour.[14][16]

-

Drain the DMF.[16]

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.[14][16]

-

Agitate the mixture for 5-10 minutes at room temperature. For some sequences, this time may need to be extended or the treatment repeated.[16]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[16]

-

Wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[14]

Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[16]

-

Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[16]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[16]

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may vary depending on the amino acids being coupled.[15][16]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[16] A ninhydrin test can be performed to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.[16]

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive and should be handled in a fume hood. [16]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[16]

-

Gently agitate the mixture for 2-3 hours at room temperature.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[16]

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[16]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.[16]

-

Dry the crude peptide under vacuum.[16]

Quantitative Data in Fmoc-SPPS

The success of peptide synthesis is often measured by the yield and purity of the final product. While these parameters are highly sequence-dependent, some general observations can be made.

| Parameter | Typical Values and Influencing Factors |

| Coupling Efficiency | >99% per step is required for the synthesis of long peptides. Monitored by ninhydrin test or UV monitoring of Fmoc deprotection. |

| Crude Peptide Purity | Highly variable (50-90%). Influenced by peptide length, sequence (hydrophobicity, aggregation-prone regions), and purity of starting materials.[11] |

| Final Yield (after purification) | 10-50%. Dependent on crude purity and efficiency of the purification process (typically RP-HPLC).[11] |

| Deprotection Time | Typically 5-20 minutes. Can be slower for sterically hindered amino acids.[7][14] |

| Coupling Time | Typically 30-120 minutes. Can be longer for difficult couplings.[15][16] |

| Synthesis Success Rate | A study analyzing over 1900 peptides found an 87% success rate for peptides of 8-25 amino acids in length using standard Fmoc chemistry. Longer peptides (>12 amino acids) had a significantly higher failure rate (15%) compared to shorter peptides (4%).[17][18] |

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group has revolutionized the field of peptide synthesis. Its unique combination of base-lability, acid-stability, and a built-in chromophore for reaction monitoring has established the Fmoc/tBu strategy as the gold standard for SPPS. The mild conditions employed in this methodology have expanded the accessibility of synthetic peptides, including those with sensitive post-translational modifications, thereby fueling advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the chemistry and practical application of the Fmoc group is indispensable for any researcher, scientist, or drug development professional working with synthetic peptides.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. lifetein.com [lifetein.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. benchchem.com [benchchem.com]

- 17. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to D-Configuration in Non-Natural Amino Acids for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the strategic incorporation of D-configuration non-natural amino acids into peptide-based therapeutics. It covers the core advantages, synthesis methodologies, and analytical protocols essential for leveraging this powerful tool in modern drug discovery.

Introduction: Beyond Nature's L-Amino Acid Blueprint

In nature, the vast majority of proteins and peptides are constructed from 20 canonical amino acids, all of which—except for the achiral glycine—exist in the L-configuration.[1][2][3] Their stereoisomers, or mirror images, are the D-amino acids. While D-amino acids are found in some natural products like the cell walls of bacteria and in the venoms of certain animals, their primary role in modern science is as a strategic tool in therapeutic peptide design.[3][4][5][6][7]

The central challenge for peptide-based drugs is their inherent susceptibility to degradation by proteases, the body's natural protein-recycling enzymes.[7][8] These enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[1][7] By strategically substituting L-amino acids with their D-enantiomers, researchers can render peptides highly resistant to this proteolytic breakdown.[1][5][7][9][10] This fundamental advantage leads to significantly longer in-vivo half-lives, enhanced stability, and improved bioavailability, transforming transient peptide molecules into robust drug candidates.[1][3][5]

Core Advantages of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence imparts several desirable properties that are critical for therapeutic development.

-

Enhanced Proteolytic Resistance: The most significant advantage is the dramatic increase in stability against enzymatic degradation.[5][7] Because proteases are chiral and optimized for L-amino acid substrates, peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer circulatory half-life.[1][2][8][9]

-

Modulated Bioactivity and Structure: The substitution of an L-amino acid with its D-counterpart can alter the peptide's secondary and tertiary structure.[4][11] While substitutions in the middle of a sequence can disrupt critical structures like alpha-helices, terminal substitutions are often well-tolerated.[11] A peptide composed entirely of D-amino acids may adopt a left-handed helical conformation, the mirror image of the natural right-handed helix, which can lead to novel binding properties.[11][12] This structural modulation can maintain, enhance, or in some cases, diminish biological activity, making the position of substitution a critical design parameter.[1][11]

-

Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit lower immunogenicity compared to their L-counterparts, which is a favorable characteristic for therapeutic agents.[1]

Data Presentation: The Impact of D-Amino Acid Substitution

The following table summarizes comparative data from studies investigating the effects of replacing L-amino acids with D-amino acids in various peptides.

| Peptide Class | Modification | Key Finding(s) | Reference(s) |

| Antimicrobial Peptide (AMP) | L-peptide (KKVVFKVKFKK) vs. diastereomers with D-substitutions | D-amino acid substitutions greatly improved stability in serum. Substitutions at the N- and/or C-termini maintained antimicrobial activity, while substitutions in the middle of the sequence resulted in a complete loss of activity. | [11] |

| Antimicrobial Peptide (AMP) | L-peptide vs. partial and wholly D-substituted peptides | Peptides with D-amino acid substitutions were as effective at lysing bacteria as the all-L parent peptide. The L-peptide was susceptible to trypsin and serum, while the D-substituted versions were highly stable. | [8] |

| Cationic Antimicrobial Heptapeptides | All-L peptides (P4, P5) vs. all-D analogues (P4C, P5C) | All-L peptides degraded in approximately 30 minutes when exposed to an enzyme cocktail. The all-D peptides were completely resistant for over 6 hours. The D-peptides were also completely serum-stable. | [9] |

| Antimicrobial Peptide (Polybia-CP) | L-peptide vs. all-D (D-CP) and partial D-lysine (D-lys-CP) derivatives | Both D-derivatives showed improved stability against trypsin and chymotrypsin. D-lys-CP had slightly weaker antimicrobial activity but significantly lower hemolytic activity, indicating improved safety. | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing D-amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) method for incorporating D-amino acids.

Materials:

-

Rink Amide resin

-

Fmoc-protected D-amino acids

-

Fmoc-protected L-amino acids

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Place the Rink Amide resin into a solid-phase synthesis vessel and swell with DMF.[6]

-

Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[6] This exposes the free amine for coupling the first amino acid. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected D-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours to ensure complete coupling.[6] Wash the resin thoroughly.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF to prepare for the next coupling step.[6]

-

Iterative Cycling: Repeat the coupling (Step 3) and deprotection (Step 4) steps for each subsequent amino acid (L- or D-configured) in the desired sequence.[6]

-

Final Cleavage: Once the sequence is complete, wash and dry the resin. Treat the resin with the cleavage cocktail (TFA/water/TIPS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1][6]

-

Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Proteolytic Stability Assay

This protocol provides a method to compare the stability of L-peptides and their D-containing analogues in the presence of proteases.

Materials:

-

L-peptide and D-peptide stocks of known concentration

-

Protease solution (e.g., trypsin, chymotrypsin, or a broad-spectrum enzyme cocktail like pronase) or human serum

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

Analytical RP-HPLC system

-

Mass spectrometer (e.g., MALDI-TOF)

Methodology:

-

Reaction Setup: In separate microcentrifuge tubes, incubate a known amount of the L-peptide and the D-peptide with the protease solution or serum at 37°C.

-

Time-Course Sampling: At designated time points (e.g., 0 min, 30 min, 1h, 2h, 6h, 24h), withdraw an aliquot from each reaction tube.[9]

-

Quenching: Immediately quench the enzymatic reaction in the aliquot by adding the quenching solution (e.g., 10% TFA) to denature the proteases.[9]

-

Analysis by HPLC: Analyze the quenched samples using analytical RP-HPLC.[9][13] The peak corresponding to the intact peptide will decrease over time if degradation occurs. Quantify the peak area to determine the percentage of remaining peptide at each time point.

-

Confirmation by Mass Spectrometry: Optionally, analyze the samples using MALDI-MS to confirm the presence of the full-length peptide and identify any degradation fragments.[9]

-

Data Interpretation: Plot the percentage of intact peptide versus time for both the L- and D-peptides to visually compare their stability. The L-peptide is expected to show rapid degradation, while the D-peptide should remain largely intact.[9]

Visualizing Core Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of key processes and relationships.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid peptide.

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. lifetein.com [lifetein.com]

- 3. lifetein.com [lifetein.com]

- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to Fmoc-D-Isoleucine: Commercial Availability, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Isoleucine, a critical building block in modern peptide synthesis and drug development. It details its commercial availability from various suppliers, offers in-depth experimental protocols for its use, and explores its role in the development of peptide-based therapeutics.

Commercial Availability and Suppliers of this compound

The commercial availability of this compound is robust, with several reputable suppliers offering a range of purities and quantities to meet diverse research and development needs. A summary of key suppliers and their offerings is presented in the table below. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| MedchemExpress | HY-W011135 | 99.99% | 100 mg, 250 mg |

| Chem-Impex | 49657 | ≥ 98% (HPLC) | 1 g, 5 g, 25 g |

| Sigma-Aldrich (Novabiochem®) | 852374 | ≥96.0% (HPLC) | 1 g |

| ChemScene | CS-W011851 | ≥95% | Not specified |

| Omizzur Biotech | Not specified | > 99.0% (HPLC) | 25 g, 100 g |

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

-

Molecular Formula: C₂₁H₂₃NO₄

-

Molecular Weight: 353.41 g/mol

-

CAS Number: 143688-83-9

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Fmoc protecting group on the α-amino function is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1]

General Workflow for Fmoc SPPS

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc SPPS.

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-SPPS.

Detailed Step-by-Step Protocol for a Single Coupling Cycle

This protocol provides a representative methodology for the manual coupling of an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide chain.[2]

Materials:

-

Fmoc-protected amino acid (e.g., this compound)

-

Peptide synthesis resin with a free amino group

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Washing solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

-

Peptide synthesis vessel

-

Shaker or nitrogen bubbling system for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[2]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA or Collidine, 6-10 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times).

-

Wash the resin with MeOH (3 times).

-

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (beads remain yellow) signifies a successful coupling.

-

Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the subsequent Fmoc-amino acid in the sequence.

Applications in Drug Development and Research

The incorporation of D-amino acids, such as D-isoleucine, into peptide sequences is a key strategy in drug design to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.

While a specific signaling pathway directly modulated by a D-isoleucine-containing peptide is not extensively documented in readily available literature, it is known that various peptide toxins, some of which contain D-amino acids, target ion channels. For illustrative purposes, the signaling pathway of the L-type calcium channel, a target for some conotoxins, is presented below.

Illustrative Signaling Pathway: L-type Calcium Channel

Caption: A simplified diagram of the L-type calcium channel signaling cascade.